2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one is an organic compound that features a cyclohexadienone core substituted with tert-butyl groups and a pyridinylmethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of the cyclohexadienone core: This can be achieved through the oxidation of a suitable precursor, such as a cyclohexadiene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of tert-butyl groups: The tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the pyridinylmethylamino moiety: This step involves the reaction of the cyclohexadienone intermediate with pyridin-2-ylmethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone core to cyclohexanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridinylmethylamino moiety or the cyclohexadienone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Quinones, hydroquinones, or other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-methylpyridine
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 2,6-Di-tert-butylphenol
Uniqueness
2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one is unique due to its combination of a cyclohexadienone core with tert-butyl groups and a pyridinylmethylamino moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
252048-82-1 |
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Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-(pyridin-2-ylmethyliminomethyl)phenol |
InChI |
InChI=1S/C21H28N2O/c1-20(2,3)16-11-15(19(24)18(12-16)21(4,5)6)13-22-14-17-9-7-8-10-23-17/h7-13,24H,14H2,1-6H3 |
InChI Key |
QVFGYBVIZKASNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NCC2=CC=CC=N2 |
Origin of Product |
United States |
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